3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid hydrochloride
CAS No.: 1263094-09-2
Cat. No.: VC3429753
Molecular Formula: C15H20ClNO3
Molecular Weight: 297.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263094-09-2 |
|---|---|
| Molecular Formula | C15H20ClNO3 |
| Molecular Weight | 297.78 g/mol |
| IUPAC Name | 3-(1-benzyl-4-oxopiperidin-3-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C15H19NO3.ClH/c17-14-8-9-16(10-12-4-2-1-3-5-12)11-13(14)6-7-15(18)19;/h1-5,13H,6-11H2,(H,18,19);1H |
| Standard InChI Key | ODESZMXZWAQSKM-UHFFFAOYSA-N |
| SMILES | C1CN(CC(C1=O)CCC(=O)O)CC2=CC=CC=C2.Cl |
| Canonical SMILES | C1CN(CC(C1=O)CCC(=O)O)CC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Properties
3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid hydrochloride is characterized by a piperidine ring with a ketone functional group at position 4, a benzyl substituent at the nitrogen atom, and a propanoic acid chain at position 3. The compound exists as a hydrochloride salt.
Basic Chemical Information
| Parameter | Value |
|---|---|
| CAS Number | 1263094-09-2 |
| Molecular Formula | C₁₅H₂₀ClNO₃ |
| Molecular Weight | 297.78 g/mol |
| IUPAC Name | 3-(1-benzyl-4-oxopiperidin-3-yl)propanoic acid;hydrochloride |
| InChIKey | ODESZMXZWAQSKM-UHFFFAOYSA-N |
| SMILES | C1CN(CC(C1=O)CCC(=O)O)CC2=CC=CC=C2.Cl |
Sources: PubChem database and chemical supplier information
Structural Features
The compound contains several key structural features that contribute to its chemical behavior:
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A six-membered piperidine ring with a ketone at position 4
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A benzyl group attached to the nitrogen atom, providing hydrophobicity
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A propanoic acid side chain at position 3, offering potential for further derivatization
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A hydrochloride salt formation, enhancing water solubility compared to the free base
Chemical and Physical Properties
Physical Properties
| Property | Characteristic |
|---|---|
| Physical State | Solid |
| Appearance | Off-white to white crystalline powder (typical for similar compounds) |
| Solubility | Likely soluble in water, alcohols, and polar organic solvents |
| Stability | Stable under standard storage conditions |
Chemical Reactivity
The compound contains multiple reactive functional groups:
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The carboxylic acid group can participate in esterification, amide formation, and salt formation
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The ketone group can undergo reduction, nucleophilic addition, and aldol-type reactions
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The tertiary amine can act as a base and participate in quaternization reactions
Applications and Uses
Research Applications
3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid hydrochloride finds applications in several research areas:
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As a chemical intermediate in the synthesis of pharmaceutically active compounds
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As a building block for medicinal chemistry research and drug discovery
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In structure-activity relationship studies involving piperidine-based compounds
| Supplier | Product Information | Packaging |
|---|---|---|
| Matrix Scientific | As indicated in supplier catalogs | Research quantities |
| VWR | Product code: 060573-500MG | 500 mg |
| Vulcan Chem | Product ID: VC3429753 | Various research quantities |
Current pricing (as of April 2025) typically ranges between $300-400 USD for research quantities (500 mg) .
| Safety Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Protective clothing, gloves, eye protection |
| Ventilation | Ensure good ventilation in workspace |
| Storage | Store in tightly closed containers in a cool, dry place |
| Incompatibilities | Strong oxidizing agents (presumed based on structure) |
First Aid Measures
Standard first aid measures for chemical irritants apply:
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Eye contact: Rinse thoroughly with water for several minutes
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Skin contact: Wash with soap and plenty of water
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Inhalation: Move to fresh air
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Ingestion: Seek immediate medical attention
Analytical Characteristics
Identification Methods
The compound can be identified and characterized using standard analytical techniques:
| Technique | Expected Features |
|---|---|
| ¹H NMR | Characteristic signals for aromatic protons, piperidine ring protons, benzyl CH₂, and propanoic acid chain |
| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, and aliphatic carbons |
| IR Spectroscopy | Strong absorption bands for C=O stretching (ketone and carboxylic acid), N-H stretching, and C-H stretching |
| Mass Spectrometry | Molecular ion peak at m/z 262 [M+H]⁺ (for the free base) |
Future Research Directions
Future research involving 3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid hydrochloride may focus on:
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Development of improved synthetic routes with higher yields and purity
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Exploration of its potential as a scaffold for medicinal chemistry applications
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Investigation of structure-activity relationships in piperidine-based drug candidates
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Derivatization of the carboxylic acid group to create a library of compounds for biological screening
Given the importance of piperidine-containing compounds in drug discovery, this compound represents a valuable chemical building block with potential for further development and application in pharmaceutical research.
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